4-(Aminomethyl)-6-iodopyridin-2-amine
CAS No.:
Cat. No.: VC19853434
Molecular Formula: C6H8IN3
Molecular Weight: 249.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8IN3 |
|---|---|
| Molecular Weight | 249.05 g/mol |
| IUPAC Name | 4-(aminomethyl)-6-iodopyridin-2-amine |
| Standard InChI | InChI=1S/C6H8IN3/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3,8H2,(H2,9,10) |
| Standard InChI Key | PNNZEBLNJFPIKN-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(N=C1N)I)CN |
Introduction
Chemical Identity and Structural Features
Structural Analysis
The pyridine ring’s electron-deficient nature is modulated by the electron-donating aminomethyl (-CHNH) and amino (-NH) groups, which enhance nucleophilic reactivity at the iodine-bearing carbon. The iodine atom, a strong leaving group, facilitates substitution reactions, while the aminomethyl group provides a site for further functionalization. Computational models predict a planar geometry with slight distortions due to steric interactions between substituents .
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of 4-(aminomethyl)-6-iodopyridin-2-amine typically proceeds via sequential functionalization of a pyridine precursor. One common route involves:
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Iodination: Direct iodination of 4-(aminomethyl)pyridin-2-amine using iodine monochloride (ICl) in acetic acid, yielding the 6-iodo derivative.
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Solvent Selection: Reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile to stabilize transition states and enhance yields.
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Catalysis: Palladium-based catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura cross-coupling reactions, substituting iodine with aryl or alkyl groups .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom at position 6 undergoes facile displacement in SNAr (nucleophilic aromatic substitution) reactions. For example:
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Amination: Reaction with ammonia or primary amines at elevated temperatures yields 6-amino derivatives .
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Cross-Coupling: Palladium-catalyzed couplings with boronic acids (Suzuki) or alkynes (Sonogashira) introduce aromatic or alkyne functionalities, respectively .
Electrophilic Aromatic Substitution
The electron-rich amino groups direct electrophiles to positions 3 and 5 of the pyridine ring. Nitration with HNO/HSO produces nitro derivatives, which can be reduced to amines for additional functionalization .
Biological Applications and Mechanistic Insights
Kinase Inhibition
Structural analogs of 4-(aminomethyl)-6-iodopyridin-2-amine demonstrate potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which regulate cell cycle progression . For instance, compound 78 (a related aminopyridine derivative) exhibits values of 1 nM (CDK4) and 34 nM (CDK6), with selective antiproliferative effects in cancer cell lines like MV4-11 (GI = 23 nM) . Mechanistically, these inhibitors stabilize the inactive conformation of CDK4/6 by occupying the ATP-binding pocket .
Antibacterial and Antifungal Activity
Preliminary studies on aminopyridine derivatives suggest moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (e.g., Candida albicans, MIC = 32 µg/mL) . The iodine atom may enhance membrane permeability, though exact mechanisms remain under investigation .
Research Findings and Comparative Analysis
Structure-Activity Relationships (SAR)
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Substituent Effects: Introducing bulkier groups (e.g., cyclopentyl) at the aminomethyl position improves CDK4/6 selectivity but reduces cellular permeability .
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Halogen Impact: Replacement of iodine with bromine or chlorine diminishes kinase inhibitory activity, underscoring iodine’s role in hydrophobic interactions .
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